molecular formula C11H10ClNO B1362589 7-Chloro-2,8-dimethylquinolin-4-ol CAS No. 21629-48-1

7-Chloro-2,8-dimethylquinolin-4-ol

Cat. No. B1362589
CAS RN: 21629-48-1
M. Wt: 207.65 g/mol
InChI Key: LOJPYUFGOCWEHF-UHFFFAOYSA-N
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Description

7-Chloro-2,8-dimethylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.66 g/mol . The IUPAC name for this compound is 7-chloro-2,8-dimethylquinolin-4-ol .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2,8-dimethylquinolin-4-ol consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has two methyl groups at the 2nd and 8th positions, a chlorine atom at the 7th position, and a hydroxyl group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2,8-dimethylquinolin-4-ol include a molecular weight of 207.65 g/mol, and a molecular formula of C11H10ClNO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Antibacterial Activity : 7-Chloro-2,8-dimethylquinolin-4-ol has shown promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).

  • Antitumor Properties : This compound has been studied for its potential in cancer treatment. Its derivatives exhibit cytotoxic effects on human breast tumor cell lines, highlighting its potential as an anticancer agent (Zhang et al., 2007).

  • Chemical Synthesis and Structural Analysis : Studies have focused on synthesizing various derivatives and analyzing their chemical structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, and understanding their structural characteristics (Tkachev et al., 2017).

  • Corrosion Inhibition : Compounds based on 7-Chloro-2,8-dimethylquinolin-4-ol have been investigated as corrosion inhibitors, demonstrating significant improvements in anti-corrosion properties of various metals in different environments (El faydy et al., 2020; Douche et al., 2020).

  • Interaction with Metals : Studies on the solution chemistry of copper(II) binding to substituted 8-Hydroxyquinolines, including derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol, have provided insights into their metal chelating abilities and potential pharmaceutical applications (Summers et al., 2020).

  • Antiplasmodial Activity : Research has also explored the antiplasmodial activity of derivatives, showing potential in the treatment of malaria and related parasitic diseases (Beagley et al., 2003).

  • Synthetic Methods and Spectroscopic Studies : New methods for synthesizing derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol have been developed, along with spectroscopic studies to understand their properties and potential applications (Mirsadeghi et al., 2022).

Safety And Hazards

The safety data sheet for 7-Chloro-2,8-dimethylquinolin-4-ol indicates that it is toxic if swallowed and causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

7-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJPYUFGOCWEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320906
Record name 7-Chloro-2,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,8-dimethylquinolin-4-ol

CAS RN

21629-48-1
Record name 21629-48-1
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Record name 7-Chloro-2,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21629-48-1
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